Dimethyl trans-2,3-Dibromobutenedioate
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Overview
Description
Dimethyl trans-2,3-Dibromobutenedioate is an organic compound with the molecular formula C6H6Br2O4. It is a derivative of fumaric acid, where the hydrogen atoms on the double bond are replaced by bromine atoms, and the carboxyl groups are esterified with methanol. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl trans-2,3-Dibromobutenedioate can be synthesized through the bromination of dimethyl fumarate. The reaction typically involves the addition of bromine (Br2) to dimethyl fumarate in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a cyclic bromonium ion intermediate, leading to the formation of the dibrominated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent, and bromine concentration to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Dimethyl trans-2,3-Dibromobutenedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form the corresponding dibromoalkane.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of dibromoalkanes.
Elimination: Formation of alkenes or alkynes.
Scientific Research Applications
Dimethyl trans-2,3-Dibromobutenedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl trans-2,3-Dibromobutenedioate involves its reactivity with nucleophiles and electrophiles. The bromine atoms on the double bond make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: The parent compound without bromine substitution.
Dimethyl maleate: The cis isomer of dimethyl fumarate.
Dibromoethene: A simpler dibromoalkene.
Uniqueness
Dimethyl trans-2,3-Dibromobutenedioate is unique due to its specific substitution pattern and reactivity. The presence of bromine atoms on the double bond enhances its reactivity compared to its parent compound, dimethyl fumarate. This makes it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
dimethyl (E)-2,3-dibromobut-2-enedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUOGQHVYZDUCF-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(/C(=O)OC)\Br)/Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116631-94-8 |
Source
|
Record name | Dimethyl trans-2,3-Dibromobutenedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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